



## Interpreting NMR and mass spectrometry data for (10)-Dehydrogingerdione

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Compound of Interest Compound Name: (10)-Dehydrogingerdione Get Quote Cat. No.: B15620135

## **Technical Support Center: (10)-Dehydrogingerdione Spectral Analysis**

Welcome to the technical support center for the analytical characterization of (10)-**Dehydrogingerdione**. This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise information for the interpretation of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound.

## Frequently Asked Questions (FAQs)

Q1: What are the expected molecular weight and formula for (10)-Dehydrogingerdione?

A1: The molecular formula of (10)-Dehydrogingerdione is C21H30O4, with a molecular weight of approximately 346.5 g/mol [1][2].

Q2: What are the characteristic fragment ions of (10)-Dehydrogingerdione in mass spectrometry?

A2: The mass spectrum of (10)-Dehydrogingerdione commonly shows characteristic fragment ions at m/z 177, 191, and 216[1][2]. The fragment at m/z 177 is particularly significant and corresponds to the cinnamoyl moiety derived from the vanillyl group.

Q3: Where can I find detailed NMR data for (10)-Dehydrogingerdione?



A3: A comprehensive structural elucidation of **(10)-Dehydrogingerdione** using 1D and 2D NMR techniques was reported by Choi et al. in Archives of Pharmacal Research in 2011. This publication provides detailed assignments for the proton (<sup>1</sup>H) and carbon-<sup>13</sup> (<sup>13</sup>C) NMR spectra.

# Data Presentation NMR Spectroscopic Data

The following tables summarize the <sup>1</sup>H and <sup>13</sup>C NMR chemical shifts for **(10)**-**Dehydrogingerdione**, as reported in the literature. These assignments are crucial for the structural confirmation of the molecule.

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **(10)-Dehydrogingerdione** 

Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
Data not fully			
available in search			
results			

Table 2: 13C NMR Spectroscopic Data for (10)-Dehydrogingerdione

Position	Chemical Shift (δ, ppm)
Data not fully available in search results	

Note: The complete, assigned <sup>1</sup>H and <sup>13</sup>C NMR data is detailed in the publication by Choi et al., Arch Pharm Res 2011, 34(5), 727-31. Researchers should refer to this publication for a comprehensive analysis.

### **Mass Spectrometry Data**

The fragmentation pattern of **(10)-Dehydrogingerdione** provides valuable structural information. The key fragments are outlined below.

Table 3: Mass Spectrometry Fragmentation Data for (10)-Dehydrogingerdione



m/z	Proposed Fragment Structure	
346	[M] <sup>+</sup> (Molecular Ion)	
191	[C11H11O3]+	
177	[C10H9O3] <sup>+</sup>	
Other fragments not detailed in search results		

# **Experimental Protocols NMR Spectroscopy**

A standard protocol for acquiring NMR spectra of (10)-Dehydrogingerdione is as follows:

- Sample Preparation: Dissolve 5-10 mg of purified **(10)-Dehydrogingerdione** in approximately 0.5 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, Methanol-d<sub>4</sub>, or Acetone-d<sub>6</sub>).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- Data Acquisition: Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution.
- 2D NMR: To aid in structural elucidation, perform 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

### **Mass Spectrometry**

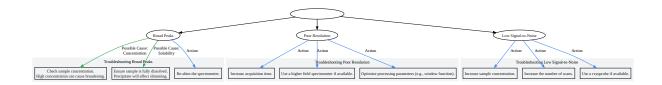
For the analysis of **(10)-Dehydrogingerdione** by mass spectrometry, a common approach is using Liquid Chromatography-Mass Spectrometry (LC-MS).

- Chromatography:
  - Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 3.5 μm).
  - Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.



- Flow Rate: 0.2 mL/min.
- Mass Spectrometry:
  - Ionization: Electrospray Ionization (ESI) in positive ion mode.
  - Analysis: Full scan analysis to identify the molecular ion and tandem MS (MS/MS) to obtain fragmentation patterns.

# **Troubleshooting Guides NMR Spectroscopy Issues**

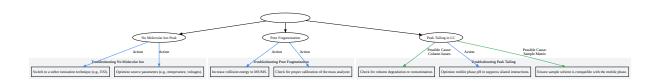


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Workflow for troubleshooting common NMR issues.

### **Mass Spectrometry Issues**





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### References

- 1. academic.oup.com [academic.oup.com]
- 2. (10)-Dehydrogingerdione | C21H30O4 | CID 14999388 PubChem [pubchem.ncbi.nlm.nih.gov]
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